molecular formula C37H65NO10 B1265313 1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine

Cat. No. B1265313
M. Wt: 683.9 g/mol
InChI Key: XVJJRCKMPNVUNA-HBGSFDFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 6-(4-methoxyphenyl)hexanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Immunological Applications

  • Activation of NKT Cells :

    • α-Galactosyl ceramide analogues, including structures similar to 1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine, are known for stimulating invariant natural killer T (NKT) cells. These compounds, through CD1d-mediated presentation, lead to rapid release of Th1 and Th2 cytokines, offering therapeutic potential in modulating immune responses (Trappeniers et al., 2008).
  • Synthesis and Evaluation of Analogues :

    • The synthesis of sphinganine analogues of α-galactosylceramides, related to 1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine, has shown that these compounds can activate NKT cells via interaction with CD1d. Their potential applications in treating or preventing various conditions make them significant for scientific research (Ndonye et al., 2005).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine

Molecular Formula

C37H65NO10

Molecular Weight

683.9 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-6-(4-methoxyphenyl)hexanamide

InChI

InChI=1S/C37H65NO10/c1-3-4-5-6-7-8-9-10-11-12-13-16-19-30(40)33(42)29(26-47-37-36(45)35(44)34(43)31(25-39)48-37)38-32(41)20-17-14-15-18-27-21-23-28(46-2)24-22-27/h21-24,29-31,33-37,39-40,42-45H,3-20,25-26H2,1-2H3,(H,38,41)/t29-,30+,31+,33-,34-,35-,36+,37-/m0/s1

InChI Key

XVJJRCKMPNVUNA-HBGSFDFLSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)OC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine
Reactant of Route 2
Reactant of Route 2
1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine
Reactant of Route 3
1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine
Reactant of Route 4
1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine
Reactant of Route 5
1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine
Reactant of Route 6
1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.